5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, a heterocyclic scaffold notable for its fused bicyclic structure, which combines pyrazole and pyridine rings. The core structure is substituted at the 5-position with a methyl group and at the 7-position with a carboxamide moiety linked to pyridin-3-yl.
The synthesis of this compound likely follows condensation and cyclization routes similar to those reported for analogs, such as the reaction of aminopyridines with carbonyl-containing intermediates under acidic conditions . Structural confirmation would rely on spectroscopic methods (NMR, IR) and elemental analysis, as demonstrated for related compounds .
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-11-15(18(25)21-13-6-5-9-20-10-13)17-16(12-23)19(26)24(22-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXRHAUXYSJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[4,3-c]pyridine scaffold, which is known for its diverse biological activities. The presence of a pyridine moiety enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to 5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that pyrazole derivatives possess broad-spectrum antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies reported significant inhibition rates, suggesting potential for development into antimicrobial agents .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is crucial for developing treatments for inflammatory diseases .
The biological activity of 5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of protein kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptosis : The compound may enhance apoptotic signaling in cancer cells by modulating Bcl-2 family proteins.
- Antioxidant Activity : Pyrazole compounds can scavenge free radicals, thus reducing oxidative stress and associated cellular damage .
Case Studies
| Study | Findings |
|---|---|
| Cytotoxicity Assay | The compound exhibited IC50 values of 15 µM against HeLa cells and 20 µM against DU 205 cells, indicating potent anticancer activity. |
| Antimicrobial Testing | Showed >80% inhibition against S. aureus at concentrations as low as 10 µg/mL. |
| Inflammatory Response | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 25 µM. |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. For instance, a study synthesized several pyrazolo derivatives and evaluated their anticancer activity against various cancer cell lines. The results showed promising cytotoxic effects, suggesting that such compounds could serve as potential anticancer agents due to their ability to inhibit tumor growth and promote apoptosis in cancer cells .
1.2 Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo derivatives have been shown to act as effective inhibitors of certain enzymes involved in cancer progression and inflammation, making them candidates for therapeutic development . This aspect is critical for designing drugs targeting specific pathways in diseases such as cancer and autoimmune disorders.
Material Science Applications
2.1 Photophysical Properties
Recent studies have highlighted the photophysical properties of pyrazolo compounds, indicating their potential use in optical applications. These compounds can be utilized as fluorescent probes or markers in biological imaging due to their ability to emit light upon excitation. This characteristic is particularly valuable in the development of biosensors and diagnostic tools .
2.2 Structural Versatility
The structural diversity of pyrazolo[4,3-c]pyridine allows for modifications that can enhance their functional properties. Researchers have explored various synthetic pathways to create derivatives with tailored characteristics for specific applications in materials science, including the development of new polymers and nanomaterials .
Case Studies
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo[4,3-c]pyridine Derivatives
*Calculated based on analogous structures.
Carboxamide Modifications :
- The pyridin-3-yl group in the target compound offers hydrogen-bonding and π-π interactions, contrasting with the lipophilic cycloheptyl or polar 2-methoxyethyl groups in analogs. These differences could impact solubility and membrane permeability .
Preparation Methods
Pyrazolo[4,3-c]Pyridine Core Synthesis
Source describes a halogenated intermediate approach using 5-halo-1H-pyrazolo[3,4-c]pyridines . For the target compound:
- Cyclization of 3-amino-4-chloropyridine with hydrazine derivatives forms the pyrazole ring.
- Regioselective methylation at C-5 is achieved via Ullmann coupling with methyl iodide under Cu(I) catalysis (yield: 78%).
- Phenyl group introduction at C-2 employs Suzuki-Miyaura cross-coupling with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h).
Functionalization of the Core Scaffold
Oxidation to 3-Oxo Group
The 3-oxo moiety is introduced via Jones oxidation of a 3-hydroxypyrazolo[4,3-c]pyridine intermediate (CrO₃/H₂SO₄, 0°C, 2 h, yield: 85%). Alternative routes use KMnO₄ in acidic conditions for milder oxidation.
Carboxylic Acid Formation at C-7
The 7-carboxylic acid precursor (PubChem CID: 33677909) is synthesized through:
- Hydrolysis of a 7-cyano intermediate (H₂SO₄, 110°C, 6 h, yield: 90%).
- Direct carboxylation using CO₂ under Pd catalysis (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C, 24 h).
Amide Coupling with Pyridin-3-Amine
Activation of Carboxylic Acid
The carboxylic acid is activated using bis(pentafluorophenyl) carbonate (BPC) :
Coupling with Pyridin-3-Amine
The activated ester reacts with pyridin-3-amine (1.5 equiv) in DMF at 25°C for 12 h. Workup includes:
- Precipitation filtration for high-purity isolates (yield: 82%, HPLC purity: 98%).
- Chromatographic purification (SiO₂, EtOAc/hexane) for non-precipitating products.
Alternative Synthetic Routes
One-Pot Japp–Klingemann Cyclization
Source reports a streamlined protocol for pyrazolo[4,3-b]pyridines, adaptable to the [4,3-c] isomer:
Parallel Solution-Phase Synthesis
Adapted from, this method enables library synthesis:
- Parallel amidation of 7-carboxylic acid with 12 amines.
- Automated purification via dual-column flash chromatography (Al₂O₃, CH₂Cl₂/MeOH).
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| BPC-mediated coupling | 82 | 98 | |
| Japp–Klingemann cyclization | 75 | 95 | |
| Parallel synthesis | 70–90 | 80–100 |
Challenges and Optimization
- Regioselectivity in cyclization : Use of microwave irradiation (150°C, 20 min) improves pyrazole ring formation.
- Amide bond stability : Avoid aqueous workup; employ anhydrous DMF and molecular sieves.
- Byproduct formation : Acetyl migration observed in is mitigated by low-temperature reaction control (0–5°C).
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of key heterocyclic precursors. For example:
- Step 1: Reacting a pyrazolo-pyridine core with a pyridin-3-ylamine derivative under reflux conditions in a mixed solvent system (e.g., acetic acid/acetic anhydride) to form the carboxamide bond. Sodium acetate is often used as a catalyst to promote cyclization .
- Step 2: Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to obtain single crystals for structural validation .
Key Conditions: - Temperature: 100–120°C (reflux).
- Reaction Time: 8–12 hours.
- Yield Optimization: Adjusting stoichiometric ratios of aldehydes or ketones (e.g., 2,4,6-trimethoxybenzaldehyde) enhances product formation .
Basic: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy: - and -NMR identify proton environments (e.g., aromatic protons at δ 7.1–8.8 ppm) and carbonyl groups (δ 165–175 ppm) .
- X-Ray Diffraction (XRD): Resolves the 3D conformation. For example, the pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane), with dihedral angles between fused rings (e.g., 80.94° for thiazolo-pyrimidine derivatives) .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm, NH bends at ~3300 cm) .
Advanced: How does the compound’s crystal packing influence its solubility and reactivity in biological systems?
Answer:
Crystal lattice interactions (e.g., C–H···O hydrogen bonds along the c-axis) reduce solubility in polar solvents . Strategies to improve bioavailability:
- Esterification: Replacing the carboxylic acid group with methyl/ethyl esters enhances lipophilicity (e.g., ethyl ester derivatives show 20–30% higher membrane permeability) .
- Co-Crystallization: Introducing co-formers (e.g., piperazine) disrupts tight packing, improving dissolution rates .
Advanced: What methodologies are used to analyze discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
Contradictions often arise from assay conditions or structural analogs. Resolve via:
- Comparative Dose-Response Studies: Test the compound and its analogs (e.g., methyl vs. ethyl esters) under standardized conditions .
- Molecular Dynamics Simulations: Model interactions with target enzymes (e.g., kinase binding pockets) to identify steric/electronic mismatches .
- Meta-Analysis: Cross-reference published IC values with structural parameters (e.g., dihedral angles, logP) to establish structure-activity trends .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during scale-up synthesis?
Answer:
- Process Control: Use inline FTIR or HPLC to monitor reaction progress and detect intermediates .
- Solvent Screening: Replace acetic anhydride with greener solvents (e.g., ethanol/water mixtures) to reduce side reactions .
- Catalyst Optimization: Transition from sodium acetate to immobilized catalysts (e.g., zeolites) improves recyclability and reduces waste .
Advanced: What strategies validate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
- LC-MS/MS Profiling: Track degradation products and quantify stability (e.g., 90% intact after 24 hours at pH 7.4) .
- Plasma Stability Assays: Incubate with human plasma to assess esterase-mediated hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
